molecular formula C16H16O9S B1443761 3'-Methylepicatechin-5-sulfate CAS No. 1373035-55-2

3'-Methylepicatechin-5-sulfate

Cat. No.: B1443761
CAS No.: 1373035-55-2
M. Wt: 384.4 g/mol
InChI Key: ZFUHNDPCTCXKQO-MLGOLLRUSA-N
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Description

3’-Methylepicatechin-5-sulfate is a conjugated flavonoid compound derived from epicatechin, a type of catechin found in various plants, particularly in tea leaves and cocoa. This compound is known for its potential health benefits, including antioxidant and anti-inflammatory properties. It is a metabolite formed in the human body after the consumption of epicatechin-rich foods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methylepicatechin-5-sulfate typically involves the methylation of epicatechin followed by sulfation. The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The sulfation step involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to introduce the sulfate group at the 5-position of the epicatechin molecule .

Industrial Production Methods

Industrial production of 3’-Methylepicatechin-5-sulfate may involve the extraction of epicatechin from natural sources such as tea leaves or cocoa beans, followed by chemical modification to introduce the methyl and sulfate groups. The process includes purification steps such as chromatography to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Methylepicatechin-5-sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it back to its parent epicatechin form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various methylated and sulfated derivatives of epicatechin, as well as quinones and other oxidation products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Methylepicatechin-5-sulfate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3’-Methylepicatechin-5-sulfate is unique due to its specific methylation and sulfation pattern. Similar compounds include:

    Epicatechin: The parent compound without methylation or sulfation.

    3’-Methylepicatechin: Methylated but not sulfated.

    Epicatechin-5-sulfate: Sulfated but not methylated.

    Epigallocatechin: Another catechin with additional hydroxyl groups.

These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular interactions and biological activities.

Properties

IUPAC Name

[(2R,3R)-3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9S/c1-23-15-4-8(2-3-11(15)18)16-12(19)7-10-13(24-16)5-9(17)6-14(10)25-26(20,21)22/h2-6,12,16-19H,7H2,1H3,(H,20,21,22)/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUHNDPCTCXKQO-MLGOLLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(CC3=C(O2)C=C(C=C3OS(=O)(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OS(=O)(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009417
Record name 3'-Methylepicatechin-5-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373035-55-2
Record name 3'-Methylepicatechin-5-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373035552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Methylepicatechin-5-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-METHYLEPICATECHIN-5-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT47B0549Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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